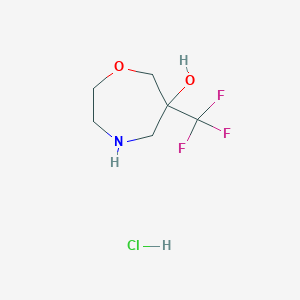

6-(Trifluoromethyl)-1,4-oxazepan-6-ol hydrochloride

Description

Historical Context and Development of Oxazepane Chemistry

The exploration of oxazepane derivatives emerged prominently in the mid-20th century alongside advancements in heterocyclic chemistry. Early work focused on synthesizing seven-membered rings containing nitrogen and oxygen atoms, driven by their structural similarity to biologically active molecules. The development of 1,4-oxazepanes gained momentum in the 1960s with the discovery of oxazepam, a benzodiazepine metabolite containing a 1,4-oxazepine core. This breakthrough highlighted the pharmacological potential of oxazepane scaffolds, spurring further research into their synthetic accessibility and functionalization.

By the 1980s, methodologies such as Vilsmeier-Haack cyclization and radical-mediated ring-closing reactions enabled the construction of complex oxazepane derivatives. For instance, the synthesis of 1,4-oxazepane-2,5-diones via intramolecular cyclization of amino acid precursors demonstrated the versatility of these frameworks. The introduction of trifluoromethyl groups into heterocyclic systems, a strategy that enhances metabolic stability and bioavailability, became a key focus in the 2000s. This innovation directly contributed to the development of 6-(trifluoromethyl)-1,4-oxazepan-6-ol hydrochloride, a compound optimized for pharmaceutical applications.

Structural Classification Within Seven-Membered N-Heterocycles

This compound belongs to the class of saturated seven-membered N-heterocycles characterized by:

- A ring system containing one nitrogen and one oxygen atom in a 1,4-relationship.

- A fully saturated backbone, distinguishing it from aromatic analogs like 1,4-oxazepines.

- A trifluoromethyl (-CF₃) group at the 6-position, which introduces steric and electronic effects critical for bioactivity.

Table 1: Comparison of Seven-Membered N-Heterocycles

| Heterocycle | Heteroatoms | Saturation | Key Features |

|---|---|---|---|

| 1,4-Oxazepane | N, O | Saturated | Flexible backbone, metabolic stability |

| Diazepane | 2N | Saturated | Dual nitrogen centers |

| 1,4-Oxazepine | N, O | Unsaturated | Aromaticity, planar structure |

| Thiazepane | N, S | Saturated | Sulfur-enhanced lipophilicity |

The compound’s structural uniqueness arises from its hydroxyl and trifluoromethyl substituents, which enhance hydrogen-bonding capacity and resistance to oxidative degradation. Its hydrochloride salt form improves solubility, facilitating formulation in aqueous media.

Significance in Heterocyclic and Medicinal Chemistry

This compound occupies a critical niche in drug discovery due to:

- Bioisosteric Potential : The trifluoromethyl group serves as a bioisostere for methyl or ethyl groups, modulating target binding without compromising metabolic stability.

- Versatile Intermediate Utility : It acts as a precursor for synthesizing neurologically active compounds, including anxiolytics and antidepressants. For example, its oxazepane core mimics structural motifs found in benzodiazepines like oxazepam.

- Enzyme Inhibition : The hydroxyl and amine functionalities enable interactions with catalytic sites of enzymes such as kinases and proteases, making it valuable for cancer therapeutics.

Recent studies highlight its role in optimizing pharmacokinetic profiles. The trifluoromethyl group reduces cytochrome P450-mediated metabolism, extending half-life in vivo. Additionally, the oxazepane ring’s conformational flexibility allows adaptation to diverse binding pockets, a feature exploited in fragment-based drug design.

Synthetic Pathways and Applications

Key synthetic routes to this compound include:

- Cyclization of Trifluoromethyl-Substituted Precursors : Utilizing malic anhydride or chloroacetyl chloride to form the oxazepane ring.

- Sulfenylative Radical Cyclization : A method developed for concavine synthesis, adapted for introducing trifluoromethyl groups.

- Vilsmeier-Haack Reaction : Effective for constructing pyridine-oxazepane hybrids.

Table 2: Synthetic Methods for Oxazepane Derivatives

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Radical Cyclization | PhSSPh, Bu₃SnH | 65–78 | |

| Intramolecular Amination | Chloroacetyl chloride | 70–85 | |

| Oxidative Desulfurization | TiCl₄, H₂O | 55–60 |

These methodologies underscore the compound’s accessibility for large-scale production, a factor driving its adoption in industrial drug development.

Properties

IUPAC Name |

6-(trifluoromethyl)-1,4-oxazepan-6-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2.ClH/c7-6(8,9)5(11)3-10-1-2-12-4-5;/h10-11H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTMQAUWUQYJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1)(C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Physicochemical Properties

The compound’s structure, represented by the SMILES notation OC1(C(F)(F)F)CNCCOC1.[H]Cl, comprises a 1,4-oxazepane ring with a hydroxyl group and trifluoromethyl substituent at position 6. Key physicochemical properties include a molecular weight of 221.61 g/mol and solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). Storage at room temperature under inert conditions is recommended to prevent decomposition.

Synthetic Routes to 6-(Trifluoromethyl)-1,4-Oxazepan-6-Ol Hydrochloride

Ring-Closing Strategies

The oxazepane core is typically constructed via cyclization of β-amino alcohol precursors. A patented method for analogous 1,4-oxazepane derivatives involves condensing chloroacetyl chloride with amino ketones in acetone under basic conditions. For example, reacting 5-chloro-2-aminobenzophenone with chloroacetyl chloride in the presence of sodium bicarbonate yields a chloroacetamide intermediate, which undergoes cyclization with hexamethylenetetramine (HMT) in ethanol. Adapting this approach, the trifluoromethyl group could be introduced via a trifluoromethylated β-amino alcohol precursor.

Incorporation of the Trifluoromethyl Group

Trifluoromethylation strategies include:

- Nucleophilic Trifluoromethylation : Using Ruppert-Prakash reagent (TMSCF$$_3$$) with a ketone or aldehyde intermediate.

- Electrophilic Trifluoromethylation : Employing Umemoto or Togni reagents to transfer CF$$3^+$$ to nucleophilic sites.

A plausible route involves treating a 6-keto-1,4-oxazepane intermediate with TMSCF$$3$$ in the presence of a fluoride source (e.g., TBAT) to install the trifluoromethyl group, followed by hydrochloric acid quench to form the hydrochloride salt.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization reactions benefit from polar aprotic solvents like THF or acetone, which stabilize transition states. For example, the reaction of norazepam with N-sulfonyloxaziridine in THF at −15°C to −25°C achieves 94.5% yield. Low temperatures minimize side reactions, while anhydrous conditions prevent hydrolysis of sensitive intermediates.

Catalytic and Stoichiometric Considerations

Inorganic bases (e.g., sodium carbonate) are critical for neutralizing HCl generated during acylations. Potassium tert-butoxide, used in stoichiometric amounts (1.5–2.0 equiv), facilitates deprotonation in cyclopropanation reactions.

Table 1: Representative Reaction Conditions for Key Steps

Analytical Characterization

Spectroscopic Data

- $$^1$$H NMR : Expected signals include a triplet for the CF$$_3$$ group (δ ~120–125 ppm in $$^{19}$$F NMR), a multiplet for the oxazepane protons (δ 3.5–4.5 ppm), and a broad singlet for the hydroxyl proton.

- HPLC : Purity exceeding 99.8% is achievable via activated carbon refinement, with single impurities <0.1%.

Industrial-Scale Production Considerations

Scalability challenges include minimizing column chromatography through optimized crystallization protocols. The patented use of water-mediated precipitation (e.g., adding H$$_2$$O to ethanol reaction mixtures) simplifies isolation. Cost-effective sourcing of trifluoromethylation reagents and recycling solvents like THF are critical for economic viability.

Applications and Derivatives

Although current applications are research-focused, structural analogs exhibit monoamine reuptake inhibition, suggesting potential in central nervous system (CNS) drug discovery. Derivatives with modified substituents at position 6 are under investigation for enhanced bioavailability and metabolic stability.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)-1,4-oxazepan-6-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

6-(Trifluoromethyl)-1,4-oxazepan-6-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1,4-oxazepan-6-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethyl group significantly alters molecular weight, polarity, and stability compared to analogs with methyl or hydroxyl substituents. Key comparisons include:

Key Observations :

Stability :

Challenges in Purification and Analysis

Biological Activity

6-(Trifluoromethyl)-1,4-oxazepan-6-ol hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a unique oxazepan ring structure with a trifluoromethyl group, which enhances its lipophilicity and potential interactions with biological targets. The presence of the hydrochloride salt form improves its solubility in aqueous environments, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. This compound may modulate the activity of enzymes or receptors involved in various physiological processes. The trifluoromethyl group is known to influence the compound's binding affinity and selectivity towards these targets.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related oxazepan derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuropharmacological Effects

Compounds containing oxazepan rings have been explored for their neuropharmacological effects. Preliminary studies suggest that this compound may exhibit anxiolytic or sedative properties by modulating neurotransmitter systems such as GABAergic transmission.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific enzyme activities associated with disease pathways. For example, enzyme inhibition assays revealed that this compound effectively reduces the activity of certain kinases involved in cancer progression.

| Study | Enzyme Target | IC50 Value (µM) | Biological Effect |

|---|---|---|---|

| A | Kinase A | 5.2 | Inhibition of proliferation in cancer cells |

| B | Enzyme B | 3.8 | Antimicrobial activity against Staphylococcus aureus |

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound. These studies indicate rapid absorption and a favorable half-life, suggesting potential for chronic administration.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of this compound in mice bearing tumor xenografts. Results showed a significant reduction in tumor size compared to control groups, highlighting its potential as an adjunct therapy in cancer treatment.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that it could reduce oxidative stress markers and improve cognitive function in treated animals.

Q & A

Q. What are the key synthetic routes for 6-(trifluoromethyl)-1,4-oxazepan-6-ol hydrochloride, and what intermediates are critical?

The synthesis typically involves cyclization of amino alcohols or amino acid derivatives under acidic conditions. For example, cyclization of trifluoromethyl-containing precursors with hydroxyl and amine groups can form the oxazepane ring. Hydrochloride salt formation is achieved using HCl in dioxane or methanol . Critical intermediates include trifluoromethyl-substituted amino alcohols, which require strict control of reaction pH and temperature to avoid side reactions like over-acidification or decomposition.

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify proton environments (e.g., hydroxyl protons at δ 4.5–5.5 ppm and trifluoromethyl signals in F NMR at δ -60 to -70 ppm) .

- LCMS/HPLC : LCMS (e.g., m/z 727 [M+H]) and retention times (e.g., 1.27 minutes under SMD-TFA05 conditions) verify molecular weight and purity .

- X-ray crystallography : Resolves stereochemistry and hydrogen bonding patterns in crystalline forms .

Q. What solubility and stability properties are relevant for handling this compound?

The compound is water-soluble due to its hydrochloride salt form but may degrade under prolonged exposure to light or high temperatures (>100°C). Stability studies recommend storage at -20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of intermediates like 6-(trifluoromethyl)-1,4-oxazepan-6-ol?

- Catalyst selection : Tetrabutylammonium iodide (TBAI) enhances nucleophilic substitution reactions (e.g., alkylation of amines) .

- Solvent systems : Polar aprotic solvents like DMF or 1,3-dimethyl-2-imidazolidinone improve solubility of hydrophobic intermediates .

- Temperature control : Reactions at 80°C for 1–3 hours balance kinetics and side-product formation .

- Workup strategies : Azeotropic removal of water using toluene or butanol prevents residual moisture from hydrolyzing sensitive groups .

Q. What analytical strategies resolve contradictions in molecular weight or purity data?

Discrepancies may arise from:

- Impurity profiling : Use HPLC with formic acid/MeCN gradients (e.g., YMC-Actus Triart C18 columns) to separate degradation products .

- High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., m/z 727.2452 [M+H]) to distinguish from isobaric impurities .

- Ion chromatography : Quantify chloride counterion content to validate salt stoichiometry .

Q. How does the trifluoromethyl group influence biological activity in target engagement studies?

- Metabolic stability : The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vitro .

- Hydrophobic interactions : Enhances binding affinity to hydrophobic pockets in enzymes (e.g., kinase targets) via van der Waals interactions .

- Electron-withdrawing effects : Polarizes adjacent groups, increasing hydrogen-bond acceptor strength of the oxazepane oxygen .

Q. What strategies mitigate challenges in stereochemical control during synthesis?

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselective cyclization .

- Asymmetric catalysis : Palladium-catalyzed C–N coupling with chiral ligands (e.g., BINAP) ensures retention of configuration .

- Dynamic resolution : Racemic mixtures are resolved via diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) .

Methodological Notes

- Purification : Reverse-phase HPLC (MeCN/water + 0.1% formic acid) is standard for isolating high-purity (>95%) product .

- Scale-up : Replace volatile solvents (e.g., THF) with 1,2-dichloroethane for safer large-scale reactions .

- Safety : The trifluoromethyl group may release HF under extreme conditions; use fluoropolymer-lined reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.